Octastine
Overview
Description
Octastine is a chemical compound with the molecular formula C23H30ClNO and a molecular weight of 371.9434 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and an azocane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octastine involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of p-chlorobenzyl chloride with phenylmagnesium bromide to form p-chlorophenylphenylmethane. This intermediate is then reacted with ethylene oxide to produce p-chlorophenylphenylethanol. Finally, the ethanol derivative is reacted with azocane in the presence of a strong base to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Octastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxyl derivatives, nitriles, substituted amines.
Scientific Research Applications
Octastine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as an antihistamine and in the treatment of allergic reactions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Octastine involves its interaction with specific molecular targets in the body. It primarily acts as an antagonist at histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms. Additionally, this compound may interact with other receptors and enzymes, modulating various physiological pathways .
Comparison with Similar Compounds
Octastine can be compared with other antihistamines such as diphenhydramine, cetirizine, and loratadine. While all these compounds act as histamine H1 receptor antagonists, this compound is unique in its chemical structure, which includes an azocane ring. This structural difference may contribute to variations in its pharmacokinetic properties and therapeutic effects .
List of Similar Compounds
- Diphenhydramine
- Cetirizine
- Loratadine
- Fexofenadine
- Chlorpheniramine
Properties
IUPAC Name |
1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClNO/c1-23(20-10-6-5-7-11-20,21-12-14-22(24)15-13-21)26-19-18-25-16-8-3-2-4-9-17-25/h5-7,10-15H,2-4,8-9,16-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJCUSNUTZBJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975176 | |
Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59767-12-3 | |
Record name | Octastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCTASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF97ZA9NZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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